molecular formula C50H80O28 B1679246 Rebaudioside D CAS No. 63279-13-0

Rebaudioside D

Cat. No. B1679246
CAS RN: 63279-13-0
M. Wt: 1129.2 g/mol
InChI Key: RPYRMTHVSUWHSV-CUZJHZIBSA-N
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Description

Rebaudioside D (RebD) is a glycoside found in the leaves of Stevia rebaudiana. It is considered non-caloric and is about 200–220 times sweeter than sucrose .


Synthesis Analysis

A glycosyltransferase PgUGT from Panax ginseng was first reported for the biosynthesis of Rebaudioside D . Another pathway for Rebaudioside D synthesis was developed by coupling recombinant UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum .


Molecular Structure Analysis

The crystal structure of a novel glycosyltransferase YojK from Bacillus subtilis 168, which can glycosylate Reb A to produce Reb D, was solved . The improvement of enzymatic activity of YojK-I241T/G327N was ascribed to the formation of new hydrogen bonds between the enzyme and substrate or uridine diphosphate glucose .


Chemical Reactions Analysis

Polymorphs of RebD showing greater solubility were investigated. Two novel polymorphs were identified using differential scanning calorimetry (DSC) and X-ray diffractometry (XRD) .

Scientific Research Applications

Sweetening Properties and Potential Therapeutic Applications

  • Natural Sweetener : Rebaudioside D is acknowledged for its superior sweetness compared to sucrose. It's noncaloric, noncariogenic, and nonfermentative, making it an ideal alternative sweetener (Orellana-Paucar, 2023).
  • Therapeutic Potential : Besides being a sweetener, it exhibits various medicinal activities such as antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties (Orellana-Paucar, 2023).

Solubility and Stability Enhancement

  • Solubility Enhancement : A study focused on enhancing the solubility of Rebaudioside D using a solid dispersion technique with potassium sorbate as a carrier. This research contributes to understanding the solubility enhancement mechanisms crucial for its application in sweetened beverages (Pang et al., 2015).

Safety and Metabolism

  • Safety and Metabolism Studies : Research has validated the safety of Rebaudioside D, comparing its metabolism and toxicity with other glycosides from Stevia rebaudiana. These studies are essential for understanding its impact on human health (Nikiforov et al., 2013).

Production Enhancement

  • Production Improvement : Techniques to enhance the production of Rebaudioside D have been explored. For example, a study using a multi-enzyme system to convert stevioside to Rebaudioside D provides insights for large-scale production, which is pivotal for commercial applications (Chen et al., 2020).

Consumer Perception

  • Sensory Characterization : Studies on sensory characteristics of Rebaudioside D, compared to other steviol glycosides and sucrose, help in understanding consumer perception, a key factor for its application in food industries (Tao & Cho, 2020).

Future Directions

The improvement of enzymatic activity of YojK-I241T/G327N provides an engineered bacterial glycosyltransferase with high solubility and catalytic efficiency for potential industrial scale-production of Reb D .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYRMTHVSUWHSV-CUZJHZIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019860
Record name Rebaudioside D
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1129.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebaudioside D

CAS RN

63279-13-0
Record name Rebaudioside D
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Record name Rebaudioside D
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Record name Rebaudioside D
Source EPA DSSTox
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Record name (4α)-13-[(O-β-D-Glucopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-kaur-16-en-18-oic Acid 2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl Ester
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Record name REBAUDIOSIDE D
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Citations

For This Compound
935
Citations
AL Allen, JE McGeary, JE Hayes - Chemosensory perception, 2013 - Springer
… Rebaudioside A (RebA) and rebaudioside D (RebD) are glycosides extracted from Stevia rebaudiana (Bertoni), a perennial shrub native to Paraguay and Brazil. The Guaraní …
Number of citations: 71 link.springer.com
AI Nikiforov, MO Rihner, AK Eapen… - … journal of toxicology, 2013 - journals.sagepub.com
Rebaudioside D (Reb D) is one of the several glycosides found in the leaves of Stevia rebaudiana (Bertoni) Bertoni (Compositae) which has been identified as a potential sweetener. …
Number of citations: 44 journals.sagepub.com
I Prakash, M Campbell, VSP Chaturvedula - International Journal of …, 2012 - mdpi.com
… Rebaudioside B, rebaudioside C, and rebaudioside D are … sweeter than sucrose, and rebaudioside D tastes about 200–… steviol in the form of an ester; and rebaudioside D (3) has a …
Number of citations: 45 www.mdpi.com
L Chen, P Sun, F Zhou, Y Li, K Chen, H Jia, M Yan… - Food chemistry, 2018 - Elsevier
… time, were evaluated, and 17.4 g/l of rebaudioside D (yield = 74.6%) was obtained from 20 g/l of … of rebaudioside D. K m values for UGTSL2 indicated a higher affinity for rebaudioside D …
Number of citations: 48 www.sciencedirect.com
Y Wang, X Sun, X Jia, L Zhu, H Yin - Plant physiology and biochemistry, 2021 - Elsevier
Rebaudioside D (Reb D) and rebaudioside M (Reb M) are commercially important low/no-calorie natural sweeteners. However, they are present in a minor proportion of all steviol …
Number of citations: 6 www.sciencedirect.com
L Chen, R Cai, J Weng, Y Li, H Jia… - Microbial …, 2020 - Wiley Online Library
… However, an increase in the accumulation of rebaudioside D … ) rebaudioside D from 20 g l −1 stevioside after reaction for 24 h. This system is useful for large-scale rebaudioside D …
Q Guo, T Zhang, N Wang, Y Xia, Z Zhou… - Journal of agricultural …, 2019 - ACS Publications
In this study, a monoglucosyl rebaudioside A product was isolated from the mixture of glucosylated rebaudioside A obtained from the most reported and industrial used cyclodextrin …
Number of citations: 15 pubs.acs.org
B Guo, X Hou, Y Zhang, Z Deng, Q Ping… - … in Bioengineering and …, 2022 - frontiersin.org
Owing to zero-calorie, high-intensity sweetness and good taste profile, the plant-derived sweetener rebaudioside D (Reb D) has attracted great interest to replace sugars. However, low …
Number of citations: 4 www.frontiersin.org
M Lin, F Wang, Y Zhu - Biochemical engineering journal, 2020 - Elsevier
… rebaudioside D to rebaudioside M [18,25]. The reaction converting rebaudioside A to rebaudioside D (… the conversion of rebaudioside A to rebaudioside D is of great importance to get …
Number of citations: 14 www.sciencedirect.com
Z Wang, J Hong, S Ma, T Huang, Y Ma, W Liu… - International Journal of …, 2020 - Elsevier
… Rebaudioside D is a promising sweetener due to its zero calorie and high sweetness. Here, … One-pot synthesis with orthogonal design was employed to optimize the rebaudioside D …
Number of citations: 18 www.sciencedirect.com

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